molecular formula C13H18N2O4S B15174662 6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid

6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid

Cat. No.: B15174662
M. Wt: 298.36 g/mol
InChI Key: HIBAUOZNZPRYBZ-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic system comprising a thiazole ring and a seven-membered azepine ring. Key structural attributes include:

  • Thiazolo[4,5-d]azepine core: The thiazole moiety (positions 4,5) is fused to the azepine ring (positions d), creating a rigid, planar heterocyclic system.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-8-9(5-7-15)20-10(14-8)11(16)17/h4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBAUOZNZPRYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazoloazepine core. Its molecular formula is C12H18N2O4SC_{12}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 270.35 g/mol. The presence of various functional groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine derivatives exhibit notable antimicrobial properties. For example:

  • Antibacterial Activity : Studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds often range from 25 to 100 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal effects against Candida species and Aspergillus niger with MIC values ranging from 50 to 200 µg/mL .

Antiviral Activity

Thiazoloazepine derivatives have been investigated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication in vitro, particularly against HIV and influenza viruses. The mechanism often involves interference with viral entry or replication processes .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of thiazoloazepine derivatives have been evaluated on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)15
Compound BSK-Hep-1 (liver cancer)20
Compound CNUGC-3 (gastric cancer)25

These findings indicate that certain derivatives possess selective cytotoxicity against tumorigenic cells while sparing normal cells .

The biological activity of 6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have shown the ability to scavenge ROS, thereby reducing oxidative stress in cells .
  • Modulation of Signaling Pathways : There is evidence that these compounds can modulate signaling pathways associated with cell growth and apoptosis.

Case Studies

A case study involving a synthesized thiazoloazepine derivative demonstrated significant anticancer activity in vivo. Mice implanted with tumor cells showed a marked reduction in tumor size following treatment with the compound over a four-week period. The study reported an increase in apoptosis markers in treated tumors compared to controls .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Thiazolo-Azepine Derivatives and Analogous Heterocycles

Compound Name (ID) Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Applications
Target Compound Thiazolo[4,5-d]azepine 6-Boc, 2-COOH ~340 (estimated) High polarity (COOH), moderate lipophilicity (Boc)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2-Benzylidene, 6-CN, 7-methylfuran 386 Electron-withdrawing CN group; potential bioactivity in kinase inhibition
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 6-CN 403 Enhanced π-π stacking (aromatic cyano group)
6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) Thieno[2,3-e]triazepine 4-Methoxyphenyl, 7-carboxamide ~370 (estimated) Carboxamide improves solubility; triazepine core offers conformational flexibility
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, dimethylamino-phenyl ~500 (estimated) Spiro architecture reduces ring strain; potential CNS activity

Research Findings and Comparative Analysis

Structural Influences on Physicochemical Properties

  • Lipophilicity : The Boc group in the target compound increases logP compared to analogues with polar substituents (e.g., 7b’s carboxamide ). However, the 2-COOH group counterbalances this, resulting in moderate overall polarity.
  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than nitrile-bearing analogues (11a/b, ~68% yield ), which rely on organic solvents for crystallization.

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Methodology :
  • Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic methods (e.g., enzymatic catalysis for ester hydrolysis) to reduce waste .

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